molecular formula C11H5NO4 B8650364 2,3-Dihydroxy-5-cyano-1,4-naphthoquinone CAS No. 89227-39-4

2,3-Dihydroxy-5-cyano-1,4-naphthoquinone

Cat. No.: B8650364
CAS No.: 89227-39-4
M. Wt: 215.16 g/mol
InChI Key: YYDNMBIMITWNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-5-cyano-1,4-naphthoquinone is a naphthoquinone derivative characterized by hydroxyl groups at positions 2 and 3 and a cyano group at position 4. The naphthoquinone core provides a conjugated aromatic system with redox-active properties, while the substituents modulate its electronic, chemical, and biological behavior. The hydroxyl groups enhance solubility and enable hydrogen bonding, while the cyano group introduces strong electron-withdrawing effects, influencing reactivity and stability. Though direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., 2-amino-3-chloro-1,4-naphthoquinone) are synthesized via nucleophilic substitution or multi-component reactions .

Properties

CAS No.

89227-39-4

Molecular Formula

C11H5NO4

Molecular Weight

215.16 g/mol

IUPAC Name

6,7-dihydroxy-5,8-dioxonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5NO4/c12-4-5-2-1-3-6-7(5)9(14)11(16)10(15)8(6)13/h1-3,15-16H

InChI Key

YYDNMBIMITWNNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=C(C2=O)O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Derivatives of 1,4-Naphthoquinone

Compound Name Substituents Melting Point (°C) Key Properties Reference
2,3-Dihydroxy-5-cyano-1,4-naphthoquinone 2-OH, 3-OH, 5-CN N/A High electron-withdrawing capacity N/A
2,3-Dichloro-1,4-naphthoquinone 2-Cl, 3-Cl 144–147 (5d) Electrophilic sites for substitution
2-Hydroxy-1,4-naphthoquinone 2-OH N/A Michael acceptor; enzyme inhibition
2-Amino-3-chloro-1,4-naphthoquinone 2-NH₂, 3-Cl N/A Precursor for cytotoxic agents
2,3-Bis(aziridinyl)-5-hydroxy-1,4-naphthoquinone 2-aziridinyl, 3-aziridinyl, 5-OH N/A NQO1 substrate; anticancer activity
2,3-Bis(arylthio)-5-hydroxy-1,4-naphthoquinone 2-SAr, 3-SAr, 5-OH N/A Antifungal activity
  • Solubility: Hydroxyl groups improve water solubility relative to halogenated derivatives (e.g., 2,3-dichloro-1,4-naphthoquinone), which are typically lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.